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Introduction

Sulfo-Cyanine5 (Sulfo-Cy5) azide is a hydrophilic, water-soluble fluorescent dye widely used in

biological research for labeling proteins and other biomolecules.[1][2] Its bright fluorescence in

the far-red region of the spectrum makes it an ideal probe for various applications, including

fluorescence microscopy, flow cytometry, and proteomics.[1] The key feature of Sulfo-Cy5

azide is its azide functional group, which allows for highly specific covalent attachment to

molecules containing an alkyne group via a bio-orthogonal reaction known as "click chemistry".

[3][4] The presence of sulfo groups enhances its water solubility, making it particularly suitable

for labeling sensitive proteins in aqueous environments without the need for organic co-

solvents, thereby minimizing protein denaturation.[2]

Principle of Reaction: Click Chemistry

The labeling of proteins with Sulfo-Cy5 azide relies on the principles of click chemistry, a set of

reactions that are rapid, specific, and high-yielding.[4] The azide group on the dye does not

react with native functional groups found in proteins, ensuring that labeling only occurs at

specifically introduced alkyne sites.[4][5] This bio-orthogonal nature is fundamental to its utility

in complex biological systems.[6]

There are two primary methods for attaching Sulfo-Cy5 azide to alkyne-modified proteins:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of

click chemistry.[5] It involves the reaction between a terminal alkyne and an azide, catalyzed

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b14769643?utm_src=pdf-interest
https://www.lumiprobe.com/p/sulfo-cy55-azide
https://www.apexbt.com/sulfo-cy5-azide.html
https://www.lumiprobe.com/p/sulfo-cy55-azide
https://www.medchemexpress.com/sulfo-cy5-azide.html
https://www.interchim.fr/ft/C/ClickC.pdf
https://www.apexbt.com/sulfo-cy5-azide.html
https://www.interchim.fr/ft/C/ClickC.pdf
https://www.interchim.fr/ft/C/ClickC.pdf
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2014.00457/full
https://info.gbiosciences.com/blog/click-chemistry-and-its-application-to-proteomics
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2014.00457/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14769643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


by a copper(I) source, to form a stable triazole linkage.[4][5] The reaction is typically

performed in water, is insensitive to pH in the 4-11 range, and proceeds efficiently under mild

conditions.[4] A reducing agent, such as sodium ascorbate, is often included to maintain

copper in its active Cu(I) state.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that

is ideal for applications in living cells where copper toxicity is a concern.[3][7] In SPAAC, the

azide reacts with a strained cyclooctyne, such as DBCO or BCN, without the need for a

metal catalyst.[3][7]

Applications in Research

The specificity of the Sulfo-Cy5 azide labeling protocol enables a wide range of applications for

drug development professionals and researchers:

Proteome Profiling: It is used in methods like Bio-Orthogonal Non-Canonical Amino Acid

Tagging (BONCAT) to label and identify newly synthesized proteins.[6] In this technique,

cells are fed an amino acid analog containing an alkyne group (e.g., L-

homopropargylglycine), which is incorporated into new proteins during translation. These

alkyne-tagged proteins can then be specifically labeled with Sulfo-Cy5 azide for visualization

or enrichment.[5][6]

Post-Translational Modification (PTM) Analysis: Researchers can study PTMs like

glycosylation by metabolically labeling cells with an azide- or alkyne-modified sugar.[8] The

modified glycoproteins can then be tagged with Sulfo-Cy5 azide (or alkyne), allowing for their

specific detection and analysis.[8][9]

Activity-Based Protein Profiling (ABPP): This technique uses clickable probes to identify the

active state of enzymes within a complex proteome. A probe containing an alkyne group can

be designed to bind covalently to the active site of a specific enzyme class, which is then

detected with Sulfo-Cy5 azide.[10]

Live Cell Imaging: The membrane-permeable versions of Cy5-azide can be used for imaging

in living cells.[9] However, for selective labeling of cell-surface proteins, the hydrophilic

nature of Sulfo-Cy5 azide is advantageous as it minimizes passive diffusion across the cell

membrane.[7]
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Quantitative Data Summary
The following table summarizes the key properties and recommended parameters for Sulfo-
Cyanine5 azide.

Parameter Value Reference

Excitation Maximum (λex) ~646 nm [9][11]

Emission Maximum (λem) ~662 nm [9]

Molar Extinction Coefficient ~250,000 M⁻¹cm⁻¹ [12][13]

Molecular Weight ~833 g/mol [12]

Recommended Dye/Protein

Molar Ratio
3:1 to 10:1 [14]

Recommended Protein

Concentration
2-10 mg/mL [11]

Reaction Time 8-16 hours (CuAAC) [14]

Storage (Lyophilized) -20°C, protected from light [1][2]

Storage (Stock Solution) -20°C for up to 1-2 weeks [3][11]

Experimental Protocols
Protocol 1: Copper-Catalyzed Labeling of Alkyne-
Modified Proteins (CuAAC)
This protocol describes the general procedure for labeling a protein containing a terminal

alkyne group with Sulfo-Cy5 azide using a copper-catalyzed reaction.

A. Required Materials and Reagents

Alkyne-modified protein in a buffer free of azides and primary amines (e.g., PBS, pH 7.4).

Sulfo-Cyanine5 azide.
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Anhydrous Dimethyl sulfoxide (DMSO) or nuclease-free water.

Copper(II) Sulfate (CuSO₄).

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine

(TBTA) as a copper ligand.

Sodium Ascorbate (freshly prepared).

Purification column (e.g., Sephadex G-25 spin column) for removing excess dye.[11]

B. Preparation of Stock Solutions

Protein Solution: Prepare the alkyne-modified protein at a concentration of 2-10 mg/mL in an

appropriate buffer (e.g., 1x PBS, pH 7.2-7.4).[11]

Sulfo-Cy5 Azide (10 mM): Dissolve the required amount of Sulfo-Cy5 azide in anhydrous

DMSO or water to make a 10 mM stock solution.[14] Store protected from light.

Copper Sulfate (50 mM): Dissolve CuSO₄ in nuclease-free water to a final concentration of

50 mM.

THPTA Ligand (50 mM): Dissolve THPTA in nuclease-free water to a final concentration of

50 mM.

Sodium Ascorbate (50 mM): Prepare a 50 mM solution of sodium ascorbate in nuclease-free

water. This solution must be made fresh immediately before use, as it oxidizes quickly.[14]

C. Step-by-Step Labeling Procedure

In a microcentrifuge tube, combine the following reagents in order. The volume of the protein

solution should constitute no more than two-thirds of the final reaction volume.[14]

Alkyne-modified protein solution.

Sulfo-Cy5 azide stock solution (use a 3-10 fold molar excess relative to the protein).[14]

Copper Sulfate stock solution (final concentration ~1 mM).
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THPTA Ligand stock solution (final concentration ~1-2 mM).

Vortex the tube gently to mix the components.

Add the freshly prepared Sodium Ascorbate stock solution to initiate the reaction (final

concentration ~5 mM).

Vortex the solution again. If the sample is sensitive to oxygen, purge the tube with an inert

gas like argon or nitrogen.[14]

Incubate the reaction at room temperature for 8-16 hours, protected from light.[14]

D. Purification of the Labeled Protein

Following incubation, remove the unreacted dye and other small molecules.

Prepare a desalting spin column (e.g., Sephadex G-25) according to the manufacturer's

instructions.[11]

Load the entire reaction mixture onto the column.

Centrifuge the column to elute the labeled protein. The high molecular weight protein

conjugate will pass through, while the smaller dye molecules are retained.[15]

Collect the purified, fluorescently labeled protein. Store at 4°C for short-term use or at -20°C

for long-term storage, protected from light.[16]
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Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
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Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
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Caption: Conceptual workflow for BONCAT using Sulfo-Cy5 Azide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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